4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione is an organic compound that contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiomorpholinedione structure
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the introduction of the trifluoromethyl group to the phenyl ring, followed by the formation of the thiomorpholinedione structure. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione is unique due to its combination of the trifluoromethyl group and the thiomorpholinedione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which can be advantageous in both research and industrial settings .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVZYLFBSDEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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